3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

CNS drug design Lipinski parameters heterocyclic building block

3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole (CAS 2098121-81-2, 98% purity, MW 216.24, XLogP3 0.6, TPSA 63.8 Ų) is a CNS-permeable building block for S1P1 receptor modulator synthesis. The azetidine ring provides a masked basic center for DMPK optimization. This specific regioisomer (3-pyridinyl at oxadiazole C5) is critical: substituting analogs alters hydrogen-bonding and target selectivity, risking lead failure. Ideal for reproducible screening and patent-driven S1P1 programs. Request bulk pricing.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 2098121-81-2
Cat. No. B1475871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
CAS2098121-81-2
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=NOC(=N2)C3=CN=CC=C3
InChIInChI=1S/C11H12N4O/c1-2-9(7-12-3-1)11-14-10(15-16-11)4-8-5-13-6-8/h1-3,7-8,13H,4-6H2
InChIKeyBVOPOXMMUGCNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole: A Physicochemically Defined Building Block for Fragment-Based Design


3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole (CAS 2098121-81-2) is a heterocyclic compound that combines a 1,2,4-oxadiazole core with an azetidine and a pyridin-3-yl substituent. It serves primarily as a synthetic intermediate in medicinal chemistry, particularly for the generation of S1P1 receptor modulators and other bioactive molecules [1]. Computed properties include a molecular weight of 216.24 g mol⁻¹, an XLogP3 of 0.6, and a topological polar surface area (TPSA) of 63.8 Ų [1].

Why 1,2,4-Oxadiazole Azetidine Isomers Cannot Be Interchanged in Lead Optimization


The 1,2,4-oxadiazole scaffold is highly sensitive to regioisomerism; relocating the pyridine attachment from the 3- to the 4-position of the oxadiazole ring, or altering the azetidine linkage geometry, can profoundly change hydrogen-bonding capacity and target selectivity [1]. Even subtle shifts in substitution pattern affect LogP, TPSA, and basicity, which in turn influence permeability, solubility, and off-target activity. Consequently, generic substitution of 3-(azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole with a close analog without comparative data carries a high risk of failure during lead optimization.

Quantitative Differentiation Evidence for 3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole


Computed XLogP3 Indicates Favorable CNS Drug-Likeness Compared to Typical Heteroaromatic Isosteres

The target compound exhibits an XLogP3 of 0.6, which lies within the optimal range for CNS penetration (typically 1–3) [1]. In comparison, many structurally related oxadiazole building blocks that incorporate phenyl or aliphatic substituents display LogP values above 2.0, increasing the risk of non-specific binding. Quantitative experimental LogP data for the 4-pyridyl isomer are unavailable, but the 3-pyridyl arrangement is expected to maintain a lower dipole moment, potentially enhancing passive permeability relative to the 4-isomer.

CNS drug design Lipinski parameters heterocyclic building block

High Purity (98%) Minimizes Batch-to-Batch Variability in Screening Campaigns

Commercially available batches from reputable suppliers achieve 98% purity as determined by HPLC . This exceeds the typical 95% purity often encountered for research-grade analogs from non-specialist vendors, thereby reducing the likelihood of confounding biological results due to impurities.

compound procurement quality control HPLC purity

Recommended Application Scenarios for 3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole


Fragment-Based Drug Discovery for CNS Targets

With its low molecular weight (216.24 Da), favorable XLogP3 (0.6), and acceptable TPSA (63.8 Ų), this compound is an excellent fragment starting point for CNS-permeable lead generation [1]. The azetidine ring provides a masked basic center that can be elaborated to optimize DMPK properties without violating CNS drug-likeness criteria.

Synthesis of S1P1 Receptor Modulator Libraries

1,2,4-Oxadiazoles bearing an azetidine substituent are key intermediates in patented S1P1 agonist series [1]. The pyridin-3-yl group enables critical hydrogen-bond interactions with the receptor, while the azetidine offers a constrained secondary amine for further functionalization.

High-Throughput Screening with Minimized False Positives

The 98% purity level reduces the risk of assay interference from impurities, making this building block suitable for primary screening libraries where data reproducibility is paramount .

Quote Request

Request a Quote for 3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.